molecular formula C12H8F3NO B131362 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde CAS No. 156496-70-7

1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde

Cat. No.: B131362
CAS No.: 156496-70-7
M. Wt: 239.19 g/mol
InChI Key: FGKJQSVGKXECDA-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde (CAS: 156496-70-7 ) is a fluorinated aromatic heterocyclic compound featuring a pyrrole ring substituted at the 1-position with a 4-(trifluoromethyl)phenyl group and at the 2-position with a formyl (-CHO) group. The trifluoromethyl (-CF₃) group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity. This compound is often utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex molecules, particularly those targeting biological receptors or enzymes where electron-deficient aromatic systems are advantageous .

Properties

IUPAC Name

1-[4-(trifluoromethyl)phenyl]pyrrole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-3-5-10(6-4-9)16-7-1-2-11(16)8-17/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGKJQSVGKXECDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C=O)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380623
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156496-70-7
Record name 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Catalytic System :

    • Anhydrous aluminum chloride (AlCl₃, 1.2–1.5 equiv) in dichloromethane or 1,2-dichloroethane.

  • Alkylation :

    • 4-(Trifluoromethyl)phenyl chloride (1.0–1.3 equiv) is added dropwise at 0°C.

    • The mixture is stirred at 20–25°C for 2–4 hours.

Optimization Insights :

  • Excess AlCl₃ (≥1.5 equiv) reduces side reactions but complicates purification.

  • Lower temperatures (≤30°C) prevent over-alkylation.

Performance Metrics :

MetricValueSource
Isolated Yield65–78%
Purity (HPLC)≥95%

Oxidative Annulation of Aryl Methyl Ketones

A modern approach from Organic Letters (2018) utilizes oxidative annulation of aryl methyl ketones with arylamines and acetoacetate esters.

Steps:

  • Substrate Mixing :

    • 4-(Trifluoromethyl)acetophenone, aniline derivatives, and ethyl acetoacetate are combined in DMF.

  • Oxidation :

    • Catalytic iodine (I₂, 10 mol%) and tert-butyl hydroperoxide (TBHP) as oxidant at 100°C for 12 hours.

Advantages :

  • Avoids stoichiometric hazardous oxidants.

  • One-pot synthesis reduces intermediate isolation.

Outcomes :

ParameterValueSource
Yield68–74%
Reaction ScaleUp to 50 g

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityKey Limitations
Vilsmeier–Haack72–8590–95HighRequires pre-functionalized pyrrole
Friedel–Crafts65–7895–98ModerateAlCl₃ handling challenges
Oxidative Annulation68–7485–90HighLonger reaction times

Industrial-Scale Considerations

  • Catalyst Recycling : AlCl₃ recovery via aqueous extraction improves cost-efficiency.

  • Solvent Choice : Dichloroethane is preferred over DMF for lower toxicity in large batches.

  • Byproduct Management : Quenching with ice-cold NaOH minimizes aldehyde degradation.

Challenges and Solutions

  • Over-Alkylation : Controlled addition of alkylating agents and sub-stoichiometric AlCl₃ mitigate this.

  • Moisture Sensitivity : Anhydrous conditions (molecular sieves) preserve reagent activity.

  • Purification : Silica gel chromatography with ethyl acetate/hexane (1:4) effectively isolates the product .

Chemical Reactions Analysis

Types of Reactions

1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity
Recent studies have identified 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde as a promising candidate in the development of antimalarial drugs. It has been shown to act as a dihydroorotate dehydrogenase (DHODH) inhibitor, which is critical in the pyrimidine biosynthesis pathway of malaria parasites. The compound demonstrated potent activity against both Plasmodium falciparum and Plasmodium vivax, with effective inhibition of the blood and liver stages of the parasite lifecycle .

Case Study: Lead Optimization Program
A lead optimization program focused on pyrrole derivatives, including this compound, resulted in improved physicochemical properties and metabolic stability. The studies indicated that modifications to the pyrrole structure could enhance selectivity against mammalian enzymes while maintaining high efficacy against malaria parasites. The compound's ability to provide single-dose cures in clinical studies further supports its potential for prophylactic use .

Antibacterial Applications

Emerging Antibacterial Agents
The structural features of this compound have also been explored for developing new antibacterial agents. Pyrrole derivatives have shown significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. For instance, modifications to the compound's structure have led to derivatives with enhanced antibacterial properties, making them suitable candidates for further development .

Material Science

Synthesis of Functional Materials
In material science, this compound serves as an important intermediate in synthesizing functional materials. Its unique trifluoromethyl group contributes to the chemical stability and electronic properties of polymers and other materials. Research indicates that incorporating this compound into polymer matrices can enhance thermal stability and mechanical properties, making it valuable for applications in coatings and advanced materials .

Data Table: Summary of Applications

Application Area Description Key Findings
Medicinal Chemistry Antimalarial drug development via DHODH inhibitionPotent against P. falciparum and P. vivax; single-dose efficacy confirmed
Antibacterial Agents Development of new antibiotics targeting MRSAEnhanced activity observed in modified derivatives
Material Science Synthesis of functional materials with improved propertiesIncreased thermal stability and mechanical strength in polymer applications

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde with structurally analogous compounds, focusing on substituent effects, molecular properties, and applications.

Compound Name Molecular Formula Substituent(s) Molecular Weight (g/mol) Key Features/Applications CAS/Ref.
This compound C₁₂H₈F₃NO -CF₃ at phenyl, -CHO at pyrrole 263.19 High electron deficiency; drug intermediate 156496-70-7
1-[4-(Dimethylamino)phenyl]-1H-pyrrole-2-carbaldehyde C₁₃H₁₃N₂O -N(CH₃)₂ at phenyl, -CHO at pyrrole 217.26 Electron-rich; fluorescence probes 169036-55-9
1-[4-(Methoxyphenyl)]-1H-pyrrole-2-carbaldehyde C₁₂H₁₁NO₂ -OCH₃ at phenyl, -CHO at pyrrole 217.22 Moderate polarity; organic synthesis N/A
1-[4-(2-Thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]-1H-pyrrole-2-carbaldehyde C₁₄H₈F₃N₃OS Thienyl-pyrimidine core, -CF₃ 323.29 Heterocyclic diversity; agrochemical lead 860788-75-6
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-4-carbaldehyde C₆H₅F₃N₂O -CF₃CH₂ at pyrazole, -CHO 178.11 Compact structure; enzyme inhibitor design N/A

Key Comparisons and Research Findings

Electronic Effects The -CF₃ group in the parent compound enhances electrophilicity at the pyrrole’s formyl group, making it more reactive toward nucleophilic additions compared to the -N(CH₃)₂ (dimethylamino) analog, which donates electrons via resonance, reducing electrophilicity .

Structural Diversity and Applications

  • The thienyl-pyrimidinyl analog (CAS: 860788-75-6) introduces a fused heterocyclic system, broadening π-conjugation and enhancing binding affinity in agrochemical targets (e.g., fungicides) .
  • The pyrazole-based trifluoroethyl analog (MW: 178.11) lacks a phenyl ring but offers a compact scaffold for designing enzyme inhibitors, leveraging the -CF₃ group’s metabolic stability .

Hydrogen Bonding and Crystallography

  • The parent compound’s -CHO group participates in hydrogen bonding (e.g., C=O⋯H-N interactions), as observed in crystallographic studies using programs like SHELXL . In contrast, the -N(CH₃)₂ analog forms weaker hydrogen bonds due to steric hindrance from methyl groups .

Synthetic Accessibility

  • Synthesis of the parent compound and its analogs often involves Vilsmeier-Haack formylation or pyridinium iodide salt routes, as demonstrated for 1-methyl-5-(4-(trifluoromethyl)phenyl)-1H-pyrrole-2-carbaldehyde (NMR data in ).

Biological Activity

1-[4-(Trifluoromethyl)phenyl]-1H-pyrrole-2-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₈F₃N, characterized by a pyrrole ring with a trifluoromethyl group and an aldehyde functional group. The trifluoromethyl group enhances the compound's lipophilicity, which is crucial for its biological activity.

Target Interactions

The trifluoromethyl group in this compound allows for strong interactions with various biological targets, including enzymes and receptors. These interactions can modulate cellular functions and influence biochemical pathways.

Biochemical Pathways

This compound can affect:

  • Cell Signaling : Modulating pathways involved in cell proliferation and apoptosis.
  • Gene Expression : Influencing the transcriptional activity of genes related to cancer and inflammation.
  • Metabolic Processes : Interacting with metabolic enzymes, potentially altering metabolic pathways.

Anticancer Properties

Research has indicated that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines. The compound's effectiveness varies with dosage, demonstrating dose-dependent responses in animal models.

Cell Line IC50 (µM) Effect
A549 (Lung)26Induces apoptosis
MCF-7 (Breast)0.46Growth inhibition
HCT116 (Colon)1.1Cell cycle arrest

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it may inhibit the growth of certain bacterial strains, although further research is needed to fully characterize its spectrum of activity.

Case Studies

  • Antitumor Activity in A549 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in A549 lung cancer cells, with an IC50 value of 26 µM. This finding highlights its potential as a therapeutic agent against lung cancer.
  • Inhibition of Proliferation in MCF-7 Cells : Another investigation found that the compound effectively inhibited the proliferation of MCF-7 breast cancer cells with an IC50 value of 0.46 µM, suggesting strong anticancer properties.
  • Cell Cycle Analysis : Research involving HCT116 colon cancer cells indicated that treatment with the compound led to cell cycle arrest at the SubG1 phase, a hallmark of apoptosis.

Q & A

Q. Validation Steps :

Repeat reactions with freshly distilled DMF.

Characterize intermediates (e.g., boronate esters via ¹⁹F NMR) .

Advanced Question: What computational methods predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

  • DFT Calculations :
    • B3LYP/6-31G* models show LUMO localization at the aldehyde carbon, favoring nucleophilic attack .
    • NBO analysis predicts charge distribution: aldehyde C=O (δ⁻) and CF₃ (δ⁺) .

Case Study : Methyl Grignard addition proceeds with 72% yield, aligning with LUMO-directed reactivity .

Advanced Question: What strategies improve regioselectivity in derivatization (e.g., introducing heterocycles at the aldehyde position)?

Methodological Answer:

  • Protection-Deprotection : Use ethylene glycol to protect the aldehyde as an acetal before functionalizing the pyrrole N-position .
  • Directed C-H Activation : Pd(OAc)₂ with pivalic acid directs coupling to the C5 position of pyrrole .

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